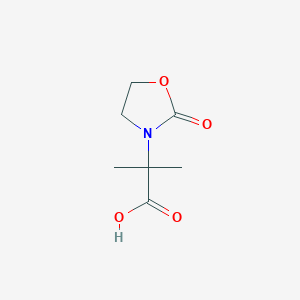

2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

CAS No.: 1247574-55-5

Cat. No.: VC3062705

Molecular Formula: C7H11NO4

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247574-55-5 |

|---|---|

| Molecular Formula | C7H11NO4 |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 2-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H11NO4/c1-7(2,5(9)10)8-3-4-12-6(8)11/h3-4H2,1-2H3,(H,9,10) |

| Standard InChI Key | NNCIBJGHNROTNO-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)O)N1CCOC1=O |

| Canonical SMILES | CC(C)(C(=O)O)N1CCOC1=O |

Introduction

Physical and Chemical Properties

Molecular Characteristics

Based on its chemical structure, 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid possesses physical and chemical properties that can be inferred from similar oxazolidinone derivatives. While specific data for this exact compound is limited in the search results, we can provide comparative analysis based on related structures.

The molecular formula of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid is C7H11NO4, combining the oxazolidinone core (C3H3NO2) with the 2-methyl-propanoic acid substituent (C4H8O2). The expected molecular weight would be approximately 173.17 g/mol, calculated based on the atomic weights of the constituent elements.

Physical Properties

The physical properties of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid can be estimated by examining similar compounds. For instance, related oxazolidinone derivatives like 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate have a density of approximately 1.2±0.1 g/cm³ . Based on structural similarities, 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid would likely exhibit similar density values.

The boiling point of related compounds such as 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate is reported to be 383.0±25.0 °C at 760 mmHg . Given the structural similarities and the presence of a carboxylic acid group (which typically increases boiling point through hydrogen bonding), 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid would likely have a comparable or slightly higher boiling point.

Table 1: Estimated Physical Properties of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid

Chemical Reactivity

The chemical reactivity of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid is influenced by its two primary functional groups: the oxazolidinone ring and the carboxylic acid moiety. The oxazolidinone ring contains a cyclic carbamate structure that can participate in various reactions, while the carboxylic acid group offers typical acid-base chemistry and derivatization potential.

Key reactivity aspects include:

-

Acid-base properties: The carboxylic acid group can undergo acid-base reactions, forming salts with appropriate bases. This is similar to the behavior observed in other amino acid derivatives.

-

Esterification: The carboxylic acid functionality can participate in esterification reactions, forming various esters. This is exemplified in related compounds where esters of oxazolidinone-containing acids have been synthesized, such as in the case of ethyl 2-(2-oxooxazolidin-3-yl)acetate mentioned in the synthesis of (2-OXO-1,3-OXAZOLIDIN-3-YL)ACETIC ACID .

-

Ring stability: The oxazolidinone ring system generally exhibits good stability under various conditions, though it can be susceptible to hydrolysis under strongly acidic or basic conditions.

Synthesis and Preparation Methods

Specific Synthesis Example

Drawing from similar compounds, a specific synthesis approach might be modeled after the preparation of (2-OXO-1,3-OXAZOLIDIN-3-YL)ACETIC ACID, which was synthesized by hydrolyzing ethyl 2-(2-oxooxazolidin-3-yl)acetate in concentrated HCl at room temperature . The reaction proceeded overnight, followed by concentration and processing with acetone and drying over anhydrous sodium sulfate, yielding the desired compound with 89.5% yield .

Adapting this approach for 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid would involve starting with ethyl 2-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoate and subjecting it to similar hydrolysis conditions.

Analytical Characterization

Spectroscopic Analysis

For complete characterization of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid, several spectroscopic techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the oxazolidinone ring protons, methyl groups, and any other protons in the structure.

-

¹³C NMR would identify the carbonyl carbons (from both the oxazolidinone ring and the carboxylic acid), quaternary carbons, and other carbon environments.

-

-

Infrared (IR) Spectroscopy:

-

Expected to show characteristic absorption bands for C=O stretching from both the oxazolidinone ring (typically around 1750 cm⁻¹) and the carboxylic acid (typically around 1700 cm⁻¹).

-

OH stretching from the carboxylic acid would appear as a broad band in the 3200-2800 cm⁻¹ region.

-

-

Mass Spectrometry:

-

Would provide the molecular weight confirmation through the molecular ion peak.

-

Fragmentation pattern would likely show characteristic fragments from the oxazolidinone ring and the propanoic acid moiety.

-

Chromatographic Methods

Chromatographic techniques useful for analyzing 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid would include:

-

High-Performance Liquid Chromatography (HPLC):

-

Useful for purity determination and quantitative analysis.

-

Reverse-phase HPLC with UV detection would be appropriate given the compound's likely UV absorbance properties.

-

-

Thin-Layer Chromatography (TLC):

-

Valuable for reaction monitoring and preliminary purity assessment.

-

Visualization might be achieved using UV light or appropriate staining methods.

-

Structure-Activity Relationships

Structural Features and Their Significance

The structure of 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid contains several key features that would influence its activity and properties:

-

Oxazolidinone Ring:

-

This heterocyclic structure is known to confer specific binding properties in biological systems.

-

The ring's planarity and electron distribution contribute to its ability to interact with biological targets.

-

-

Quaternary Carbon:

-

Carboxylic Acid Group:

-

Provides hydrogen-bonding capabilities and acid-base properties.

-

Offers a handle for further derivatization through esterification, amide formation, or salt formation.

-

Comparison with Related Compounds

Compared to other oxazolidinone derivatives found in the search results, 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid shares structural similarities but also has distinctive features:

-

Compared to 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate :

-

Both contain the 2-oxo-1,3-oxazolidin core.

-

2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid has a carboxylic acid terminal group rather than an acrylate functionality.

-

The connecting chain structure differs, with 2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid featuring a quaternary carbon center.

-

-

Compared to (2-OXO-1,3-OXAZOLIDIN-3-YL)ACETIC ACID :

-

Both contain the 2-oxo-1,3-oxazolidin core and a carboxylic acid group.

-

2-Methyl-2-(2-oxo-1,3-oxazolidin-3-yl)propanoic acid has additional methyl groups and a quaternary carbon center.

-

These structural differences would likely result in different physical properties, reactivity patterns, and potentially different biological activities.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume